2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile
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Overview
Description
“2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile” is a chemical compound with the molecular formula C11H6N2O2 . It is related to “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid”, which is a linker containing a maleimide group with a terminal carboxylic acid .
Molecular Structure Analysis
The molecular structure of “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile” is defined by its molecular formula, C11H6N2O2. The average mass of the molecule is 198.178 Da, and the monoisotopic mass is 198.042923 Da .Scientific Research Applications
Photochemical Properties and Applications
One notable study on pyrrole derivatives, specifically focusing on 4-(1H-pyrrol-1-yl)benzonitrile, delves into its photochemical behavior, which exhibits dual fluorescence in weakly polar environments. The investigation into its photochemical reaction mechanism reveals that solvent polarity significantly influences the barrier height for twisted intramolecular charge transfer, leading to varied fluorescence outcomes. Such findings underscore the potential of pyrrole derivatives in developing photo-responsive materials and sensors, highlighting the importance of solvent interactions in modulating their photochemical properties (Bohnwagner, Burghardt, & Dreuw, 2016).
Synthesis and Chemical Reactivity
The chemical reactivity of pyrrole derivatives is another area of significant interest. For instance, the 1,3-dipolar addition of certain nitrile compounds to pyrrole derivatives has been explored, yielding pyrrolidine derivatives through subsequent reactions. Such synthetic pathways offer a glimpse into the versatility of pyrrole derivatives in synthesizing complex organic molecules, which could have implications in developing novel pharmaceuticals or organic materials (Fischer & Schneider, 1983).
Material Science Applications
In the realm of materials science, the conductive properties of polymers derived from pyrrole derivatives, such as poly[bis(pyrrol-2-yl)arylenes], have been examined. These studies reveal that such polymers, synthesized through electropolymerization, exhibit low oxidation potentials and high stability in their conducting form. This opens up possibilities for their use in electronic devices, highlighting the potential of pyrrole derivatives in the development of conductive polymers with tailored electronic properties (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Mechanism of Action
Target of Action
The primary target of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile is currently unknown. This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
It’s known that the compound contains a maleimide group , which can react with a thiol group to form a covalent bond . This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the target’s function.
Biochemical Pathways
The compound’s interaction with thiol groups suggests it may affect pathways involving proteins with cysteine residues, as cysteine contains a thiol group
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics. Future studies should focus on these aspects to provide a comprehensive understanding of the compound’s pharmacokinetic profile.
Result of Action
Given the compound’s potential to form covalent bonds with thiol groups , it may modify the function of target proteins, leading to changes at the molecular and cellular levels.
properties
IUPAC Name |
2-(2,5-dioxopyrrol-1-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O2/c12-7-8-3-1-2-4-9(8)13-10(14)5-6-11(13)15/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAPHGKXZOBTDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzonitrile |
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